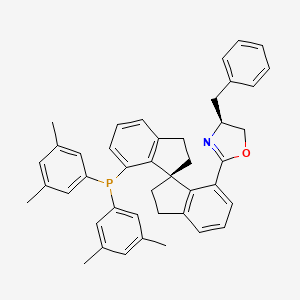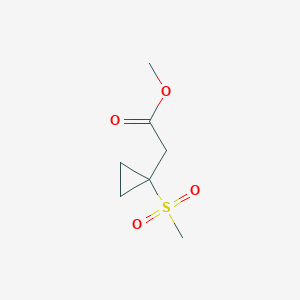
5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a pyrazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-pyrazinecarboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazinyl group can be reduced to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazine derivatives, and various substituted triazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(5-methyl-2-pyrazinyl)isoxazole
- 5-Amino-3-(5-methyl-2-pyrazinyl)thiophene
- 5-Amino-3-(5-methyl-2-pyrazinyl)pyridine
Uniqueness
5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of both an amino group and a pyrazinyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8N6 |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
5-(5-methylpyrazin-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N6/c1-4-2-10-5(3-9-4)6-11-7(8)13-12-6/h2-3H,1H3,(H3,8,11,12,13) |
Clé InChI |
OFAQVSVZQCSMEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)



![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)



![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)

